molecular formula C19H21N3OS B2795028 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole CAS No. 256475-43-1

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

Cat. No.: B2795028
CAS No.: 256475-43-1
M. Wt: 339.46
InChI Key: NVQGQGGIFCUOHG-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Substitution: The benzothiazole core is then reacted with piperazine in the presence of a base to form the piperazino-benzothiazole intermediate.

    Methoxybenzyl Substitution: Finally, the piperazino-benzothiazole intermediate is reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by using alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzothiazole ring can lead to a dihydrobenzothiazole derivative.

Scientific Research Applications

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The benzothiazole core can intercalate with DNA or interact with proteins, affecting their function. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole
  • 2-[4-(4-Ethoxybenzyl)piperazino]-1,3-benzothiazole
  • 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole

Uniqueness

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGQGGIFCUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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